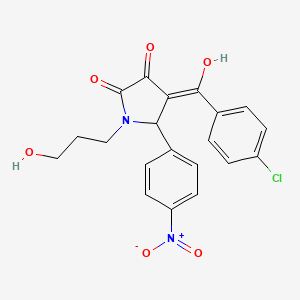
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a synthetic compound that has been researched for its potential use as a psychoactive drug. BPAP has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
Mechanism of Action
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide acts as a selective dopamine reuptake inhibitor (DRI) and a selective norepinephrine reuptake inhibitor (NRI). It has been found to have a higher affinity for the dopamine transporter (DAT) than for the norepinephrine transporter (NET), leading to a greater increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to increase dopamine and norepinephrine levels in the brain, leading to increased mood and alertness. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Advantages and Limitations for Lab Experiments
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its unique mechanism of action and its ability to selectively increase dopamine and norepinephrine levels in the brain. However, its potential for abuse and its lack of FDA approval for human use are limitations that must be considered.
Future Directions
Further research is needed to fully understand the potential uses of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide, including its potential as a treatment for mood disorders and neurological disorders. Future research should focus on optimizing synthesis methods, investigating the long-term effects of N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide on the brain, and exploring its potential for use in combination with other psychoactive compounds.
Synthesis Methods
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1-phenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium catalyst or a modified Buchwald-Hartwig reaction.
Scientific Research Applications
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in treating depression, anxiety, and other mood disorders. It has also been researched for its potential use in treating Parkinson's disease and other neurological disorders. N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide has been found to have a unique mechanism of action that differs from other psychoactive compounds, making it a promising candidate for further research.
properties
IUPAC Name |
N-(1-phenylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-14(12-6-4-3-5-7-12)18-17(19)13-8-9-15-16(10-13)21-11-20-15/h3-10,14H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOGXPQLJITIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)

![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)